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Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs),

including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its ability to disrupt cell cycle

progression and transcription has made it a subject of interest in preclinical cancer research.[1]

[3][4] These application notes provide a comprehensive overview of the use of AT7519 in

mouse models of various cancers, including neuroblastoma, multiple myeloma, colon cancer,

and glioblastoma, based on published studies. Detailed protocols for in vivo experiments are

provided to guide researchers in designing and executing their studies.

Data Presentation: AT7519 Dosage and Efficacy in
Mouse Models
The following tables summarize the quantitative data from various preclinical studies of AT7519
in different mouse cancer models.
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Table 1: AT7519

Dosage and

Administration

in Mouse

Models

Cancer Type Mouse Model Dosage (mg/kg)
Administration

Route
Dosing Schedule

Neuroblastoma

MYCN-amplified

AMC711T

xenografts

(NMRI nu/nu

mice)

5, 10, 15
Intraperitoneal

(i.p.)

Daily, 5 days

on/2 days off for

3 weeks

Neuroblastoma
Th-MYCN

transgenic mice
15

Intraperitoneal

(i.p.)
Daily for 5 days

Multiple

Myeloma

MM.1S

xenografts (SCID

mice)

15
Intraperitoneal

(i.p.)

Once daily, 5

days/week for 2

weeks

Multiple

Myeloma

MM.1S

xenografts (SCID

mice)

15
Intraperitoneal

(i.p.)

Once daily, 3

times/week for 4

weeks

Colon Cancer

HCT116

xenografts

(BALB/c nude

mice)

5 Intravenous (i.v.)
Single dose (for

PK)

Colon Cancer

HCT116

xenografts

(BALB/c nude

mice)

10
Intraperitoneal

(i.p.)

Single dose (for

PD)

Colon Cancer

HCT116

xenografts (SCID

mice)

9.1 Not Specified
Twice daily for 9

days
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Leukemia
HL60 xenografts

(nude mice)
10, 15

Intraperitoneal

(i.p.)

Once or twice

daily for two 5-

day cycles

Glioblastoma
Subcutaneous

xenograft
Not Specified

Intraperitoneal

(i.p.)
Not Specified

Table 2: Summary of

AT7519 Efficacy in

Mouse Models

Cancer Type Mouse Model
Key Efficacy

Readouts
Results

Neuroblastoma
MYCN-amplified

AMC711T xenografts

Dose-dependent

tumor growth

inhibition.

10 and 15 mg/kg

almost completely

blocked tumor growth.

[5]

Neuroblastoma
Th-MYCN transgenic

mice

Improved survival and

tumor regression.

Average tumor size

reduction of 86% at

day 7.[5]

Multiple Myeloma MM.1S xenografts

Inhibition of tumor

growth and prolonged

survival.

Median overall

survival of 39-40 days

vs 27.5 days for

control.[3]

Colon Cancer HCT116 xenografts Tumor regression.

Complete regression

in 6 of 8 mice with 9.1

mg/kg twice daily.[1]

Leukemia HL60 xenografts
Inhibition of tumor

growth.

Optimal efficacy at 15

mg/kg once daily.[6]

Glioblastoma
Subcutaneous

xenograft

Significant reduction

in tumor volume and

weight.

Tumor volume

significantly reduced

from Day 14.[7]
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Signaling Pathway of AT7519
AT7519 exerts its anti-cancer effects by inhibiting multiple CDKs, which are key regulators of

the cell cycle and transcription. The diagram below illustrates the primary mechanism of action.
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Caption: Mechanism of action of AT7519.

Experimental Protocols
In Vivo Efficacy Study in Xenograft Mouse Model
This protocol is a general guideline adapted from studies using AT7519 in various xenograft

models.[1][3][5]

Objective: To evaluate the anti-tumor efficacy of AT7519 in a subcutaneous xenograft mouse

model.
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Materials:

AT7519

Vehicle (e.g., 0.9% saline)

Human cancer cell line of interest (e.g., MM.1S, HCT116, AMC711T)

Immunocompromised mice (e.g., SCID, BALB/c nude, NMRI nu/nu)

Matrigel (optional)

Calipers

Syringes and needles

Procedure:

Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

Tumor Implantation:

Harvest cells and resuspend in serum-free media or saline, potentially mixed with Matrigel.

Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[3]

Tumor Growth Monitoring:

Allow tumors to establish and reach a measurable size (e.g., ~100-200 mm³).[5]

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: (Length x Width²) / 2.

Animal Randomization and Treatment:

Randomize mice into treatment and control groups (n=8-10 mice per group).

Prepare AT7519 solution in the appropriate vehicle.
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Administer AT7519 or vehicle to the respective groups via the chosen route (e.g.,

intraperitoneal injection). Dosing and schedule will depend on the specific study design

(see Table 1).

Efficacy Evaluation:

Continue monitoring tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry, western blotting).

Survival Study (Optional): A separate cohort of mice can be monitored for overall survival.[3]

Pharmacokinetic (PK) Study in Tumor-Bearing Mice
This protocol is based on pharmacokinetic studies of AT7519.[1][5]

Objective: To determine the pharmacokinetic profile of AT7519 in plasma and tumor tissue.

Materials:

AT7519

Tumor-bearing mice

Blood collection tubes (e.g., with EDTA)

Centrifuge

Homogenizer

LC-MS/MS system

Procedure:

Drug Administration: Administer a single dose of AT7519 to tumor-bearing mice via the

desired route (e.g., 5 mg/kg i.v. or 5, 10, 15 mg/kg i.p.).[1][5]

Sample Collection:
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At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 24 hours) post-administration,

collect blood samples via cardiac puncture or other appropriate methods.

Simultaneously, excise the tumors.

Sample Processing:

Plasma: Centrifuge the blood samples to separate plasma.

Tumor: Homogenize the tumor tissue in a suitable buffer.

Bioanalysis:

Extract AT7519 from plasma and tumor homogenates.

Quantify the concentration of AT7519 using a validated LC-MS/MS method.[1]

Data Analysis:

Plot the concentration-time profiles for both plasma and tumor.

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study in Tumor-Bearing Mice
This protocol outlines the assessment of target engagement and downstream effects of

AT7519.[5][6]

Objective: To evaluate the in vivo pharmacodynamic effects of AT7519 on its molecular targets.

Materials:

AT7519

Tumor-bearing mice

Lysis buffer
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Antibodies for western blotting (e.g., anti-p-Rb, anti-p-NPM, anti-cleaved PARP, anti-Mcl-1)[5]

[6]

Immunohistochemistry reagents

Procedure:

Treatment: Treat tumor-bearing mice with a single or multiple doses of AT7519.

Tumor Collection: At various time points after the last dose, euthanize the mice and excise

the tumors.[6]

Western Blotting:

Prepare protein lysates from the tumor samples.

Perform western blotting to assess the phosphorylation status of CDK substrates like Rb

and NPM, and levels of apoptosis markers like cleaved PARP or Mcl-1.[5][6]

Immunohistochemistry (IHC):

Fix tumor tissues in formalin and embed in paraffin.

Perform IHC staining for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved

caspase-3 for apoptosis).[3]

Experimental Workflow Example
The following diagram illustrates a typical workflow for a preclinical in vivo study of AT7519.
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Caption: Preclinical experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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